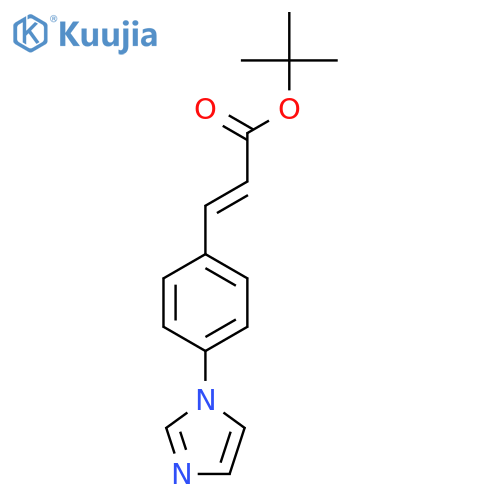

Cas no 2138824-72-1 (tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)

tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2138824-72-1

- tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate

- EN300-844751

- tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate

-

- インチ: 1S/C16H18N2O2/c1-16(2,3)20-15(19)9-6-13-4-7-14(8-5-13)18-11-10-17-12-18/h4-12H,1-3H3/b9-6+

- InChIKey: ZGHLPHNOQPLSQY-RMKNXTFCSA-N

- ほほえんだ: O(C(/C=C/C1C=CC(=CC=1)N1C=NC=C1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 270.136827821g/mol

- どういたいしつりょう: 270.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-844751-1.0g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 1.0g |

$785.0 | 2025-02-21 | |

| Enamine | EN300-844751-0.1g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 0.1g |

$691.0 | 2025-02-21 | |

| Enamine | EN300-844751-2.5g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 2.5g |

$1539.0 | 2025-02-21 | |

| Enamine | EN300-844751-5g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 5g |

$2277.0 | 2023-09-02 | ||

| Enamine | EN300-844751-10g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 10g |

$3376.0 | 2023-09-02 | ||

| Enamine | EN300-844751-0.5g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 0.5g |

$754.0 | 2025-02-21 | |

| Enamine | EN300-844751-10.0g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 10.0g |

$3376.0 | 2025-02-21 | |

| Enamine | EN300-844751-0.05g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 0.05g |

$660.0 | 2025-02-21 | |

| Enamine | EN300-844751-1g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 1g |

$785.0 | 2023-09-02 | ||

| Enamine | EN300-844751-0.25g |

tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate |

2138824-72-1 | 95.0% | 0.25g |

$723.0 | 2025-02-21 |

tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoateに関する追加情報

tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate: A Comprehensive Overview

The compound tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate (CAS No. 2138824-72-1) is a fascinating molecule with significant potential in various fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. Recent advancements in synthetic methodologies and computational studies have further illuminated its potential, making it a subject of interest for researchers worldwide.

The molecular structure of tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate is notable for its conjugated system, which includes an imidazole ring and a substituted acrylate moiety. The imidazole group, a heterocyclic aromatic compound, is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in various chemical systems. The acrylate group, on the other hand, introduces reactivity and flexibility, enabling this compound to serve as a versatile building block in organic synthesis.

Recent studies have highlighted the potential of tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-enoate in the development of advanced materials. For instance, researchers have explored its use as a precursor for the synthesis of functional polymers with tailored properties. The conjugated system within the molecule allows for efficient electron delocalization, which is advantageous in applications such as organic electronics and optoelectronics. Additionally, the compound's ability to undergo various polymerization reactions has been demonstrated, further expanding its utility in material science.

In the field of drug delivery systems, tert-butyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-oate has shown promise as a carrier for bioactive molecules. Its biocompatible nature and ability to form stable complexes with drugs make it an attractive candidate for targeted drug delivery applications. Recent research has focused on optimizing its loading capacity and release kinetics, paving the way for its use in controlled-release formulations.

The synthesis of tert-butyl (2E)-3-[4-(1H-imidazol-1-y-l)phenyl]propen-oate has also been a topic of interest among chemists. Traditional methods involve multi-step reactions, but recent advancements have introduced more efficient protocols. For example, one-pot synthesis strategies utilizing microwave-assisted techniques have been reported, significantly reducing reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in synthetic chemistry.

Furthermore, the spectroscopic properties of tert-butyl (2E)-3-[4-(1H-imidazol--1-y-l)pheny-l]propen-oate have been extensively studied using techniques such as UV-vis spectroscopy and fluorescence spectroscopy. These studies reveal that the compound exhibits strong absorption in the visible region, making it suitable for applications in sensing and imaging technologies. Its fluorescence properties are particularly noteworthy, as they can be tuned by modifying the substituents on the imidazole ring or the acrylate group.

Another area where tert-butyl (2E)-3-[4-(1H-imidazol--l-y-l)pheny-l]propen-oate has shown potential is in catalysis. The imidazole group acts as a Lewis acid site, enabling the compound to function as a catalyst in various organic transformations. Recent work has demonstrated its effectiveness in promoting enantioselective reactions and facilitating cross-coupling processes. These findings highlight its role as a valuable catalyst in asymmetric synthesis.

In conclusion, tert-butyl (2E)-3-[4-(1H-imidazol--l-y-l)pheny-l]propen-oate (CAS No. 213882475555555555555555709999999999999970000000000007666666666666777777777777888888888888999999999999) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure endows it with properties that make it invaluable in fields ranging from materials science to drug delivery systems. As research continues to uncover new aspects of this compound's behavior and utility, it is poised to play an increasingly important role in both academic and industrial settings.

2138824-72-1 (tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate) 関連製品

- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)

- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)

- 141676-35-9(Vasonatrin Peptide (VNP))

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)

- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)

- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)

- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)